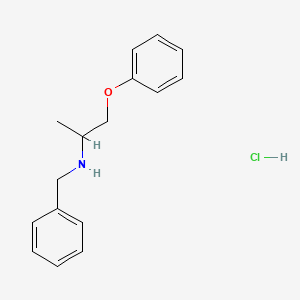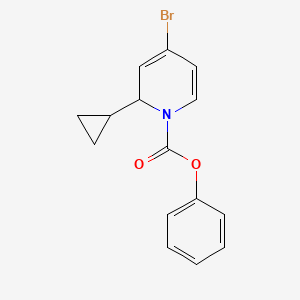
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide is a complex organic compound featuring an anthracene moiety, a dimethylamino group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene core is functionalized at specific positions to introduce reactive groups.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid share structural similarities.
Dimethylamino Compounds: Compounds like dimethylaminopyridine and dimethylaminobenzene have similar functional groups.
Uniqueness
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide is unique due to the combination of the anthracene moiety and the dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-anthracen-1-yl-2-(dimethylamino)propanamide |
InChI |
InChI=1S/C19H20N2O/c1-21(2)18(19(20)22)12-16-9-5-8-15-10-13-6-3-4-7-14(13)11-17(15)16/h3-11,18H,12H2,1-2H3,(H2,20,22) |
InChI Key |
LECUHSKWDLNQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC1=CC=CC2=CC3=CC=CC=C3C=C21)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-4-(5-methylpyrimidin-2-yl)-1,3-thiazole](/img/structure/B13859628.png)



![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)







